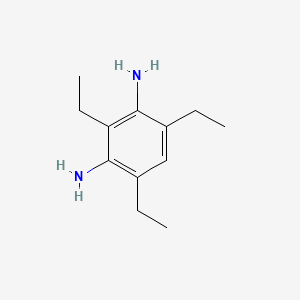
1,3-Benzenediamine, 2,4,6-triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, 2,4,6-triethyl- is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, where three ethyl groups and two amino groups are substituted at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2,4,6-triethyl- typically involves the alkylation of m-phenylenediamine with ethyl groups. One common method is the Friedel-Crafts alkylation, where m-phenylenediamine reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 2,4,6-triethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediamine, 2,4,6-triethyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2,4,6-triethylbenzene-1,3-dinitrobenzene.
Reduction: Formation of 2,4,6-triethylbenzene-1,3-diamine.
Substitution: Formation of various substituted benzene derivatives depending on the substituent used.
Applications De Recherche Scientifique
1,3-Benzenediamine, 2,4,6-triethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediamine, 2,4,6-triethyl- involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo electrophilic aromatic substitution reactions, which can modify its chemical properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzene-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromoaniline: Contains bromine atoms instead of ethyl groups.
2,4,6-Trichloroaniline: Contains chlorine atoms instead of ethyl groups.
Uniqueness
1,3-Benzenediamine, 2,4,6-triethyl- is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents. The ethyl groups can enhance the compound’s lipophilicity and affect its solubility and biological activity.
Propriétés
Numéro CAS |
14970-65-1 |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2,4,6-triethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-4-8-7-9(5-2)12(14)10(6-3)11(8)13/h7H,4-6,13-14H2,1-3H3 |
Clé InChI |
JGYUBHGXADMAQU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1N)CC)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















